3-(2-(7-(2-氟苯基)-1,4-噻吩-4-基)-2-氧代乙基)噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

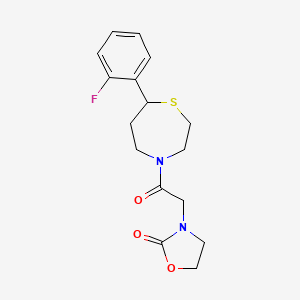

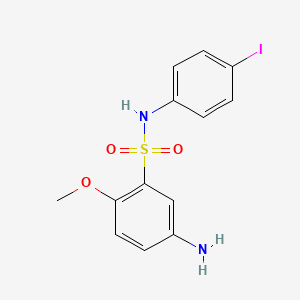

3-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one, also known as FX125L, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

科学研究应用

1. Antimicrobial and Antioxidant Agent

- Summary of Application : Oxazolidinone-thiazole hybrids, which are similar to the compound you mentioned, have been synthesized and evaluated for their antimicrobial, antioxidant, and ultraviolet mediated DNA damage protective activity . These compounds have shown promise as potential antimicrobial and antioxidant agents.

- Methods of Application : The compounds were synthesized and characterized using infrared, NMR spectroscopy, mass spectrometry, and elemental analysis . They were then evaluated for their antimicrobial, antioxidant, and UV mediated DNA damage protective activity.

- Results or Outcomes : Among the series, compound 4i emerged as the most potent antimicrobial agent, particularly against Bacillus subtilis, Candida albicans, and Saccharomyces cerevisiae . All compounds were found to show very high DNA damage protecting ability under ultraviolet irradiation .

2. Synthesis of Chiral Selective Compounds

- Summary of Application : Ketoreductases were used to perform chiral selective reduction in a compound similar to “3-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one” to produce a chiral selective compound . This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate .

- Methods of Application : The chiral selective reduction was performed using ketoreductases, with dimethylsulfoxide (10% V/V) as the best co-solvent . The optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .

- Results or Outcomes : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

3. Anticancer and Anti-tubercular Agent

- Summary of Application : Oxazolidinone derivatives have exhibited a wide range of applications in the field of antimicrobial, anticancer and anti-tubercular research . These compounds have shown potential against Gram-positive multidrug resistant bacterial strains .

- Methods of Application : The compounds were synthesized and characterized using infrared, NMR spectroscopy, mass spectrometry, and elemental analysis . They were then evaluated for their antimicrobial, anticancer and anti-tubercular activity.

- Results or Outcomes : The study revealed that the compounds were found as potent antioxidants as compared to ascorbic acid, a reference compound considered in the study .

4. Synthesis of Antidepressants

- Summary of Application : Tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate , which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .

- Methods of Application : The chiral selective reduction was performed using ketoreductases, with dimethylsulfoxide (10% V/V) as the best co-solvent . The optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .

- Results or Outcomes : ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

5. Antimicrobial and Antioxidant Agent

- Summary of Application : Oxazolidinone and thiazole containing motifs have gained a great attention of scientific community in the field of medicinal chemistry . Oxazolidinone derivatives exhibited a wide range of applications in the field of antimicrobial, anticancer and anti-tubercular research . These compounds have shown potential against Gram-positive multidrug resistant bacterial strains .

- Methods of Application : The compounds were synthesized and characterized using infrared, NMR spectroscopy, mass spectrometry, and elemental analysis . They were then evaluated for their antimicrobial, antioxidant and ultraviolet mediated DNA damage protective activity.

- Results or Outcomes : The antioxidant study revealed that the compounds were found as potent antioxidants as compared to ascorbic acid, a reference compound considered in the study .

6. Synthesis of Benzohydrols

- Summary of Application : Tert-butyl {5- [(4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate is also used in synthesis of different as benzohydrols (specifically chlorobenzohydrols) , which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .

- Methods of Application : These intermediates with –OH groups are generally synthesized by reduction in benzophenones families using oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation , amino acid-functionalized metal–organic frameworks , CBS (Corey–Bakshi–Shibata) catalyst , among many others reported in the literature.

安全和危害

The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information when available.

未来方向

The future directions for research on a specific compound would depend on its properties and potential applications. For oxazolidinones and thiazepanes, potential areas of interest could include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on these scaffolds.

属性

IUPAC Name |

3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S/c17-13-4-2-1-3-12(13)14-5-6-18(8-10-23-14)15(20)11-19-7-9-22-16(19)21/h1-4,14H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXBUFPUMXRPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)

![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)

![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)

![1-[3-(1-Methylimidazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2664921.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2664925.png)

![5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2664928.png)

![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)

![N-(3-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2664932.png)